molecular formula C7H9ClN2 B1597019 (3-Chloro-4-methylphenyl)hydrazine CAS No. 51304-65-5

(3-Chloro-4-methylphenyl)hydrazine

Cat. No. B1597019
CAS RN: 51304-65-5
M. Wt: 156.61 g/mol
InChI Key: LEJRMYYDQWYSGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09439890B2

Procedure details

The title compound was prepared according to the procedure described in step-1 of Intermediate-61 by using 3-chloro-4-methylaniline (6.0 g, 0.0420 mmol), NaNO2 (8.56 g, 0.050 mmol), SnCl2.2H2O (23.7 g, 0.105 mmol) and conc. HCl (100 mL) to afford 4.5 g of the desired product.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
8.56 g
Type
reactant
Reaction Step Two
Quantity
23.7 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[CH3:9])[NH2:5].[N:10]([O-])=O.[Na+].O.O.Cl[Sn]Cl>Cl>[Cl:1][C:2]1[CH:3]=[C:4]([NH:5][NH2:10])[CH:6]=[CH:7][C:8]=1[CH3:9] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1C
Step Two
Name
Quantity
8.56 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
23.7 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1C)NN
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: CALCULATEDPERCENTYIELD 68412.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.